molecular formula C15H20O2 B1253965 6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one CAS No. 139085-16-8

6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one

Cat. No.: B1253965
CAS No.: 139085-16-8
M. Wt: 232.32 g/mol
InChI Key: OSIFVLKZUWRNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one is an organic compound with the molecular formula C15H20O2 It is a derivative of heptenone, characterized by the presence of a hydroxy-methylphenyl group

Scientific Research Applications

6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one typically involves the reaction of 6-methylhept-2-en-4-one with appropriate reagents to introduce the hydroxy-methylphenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism by which 6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,9,12,17H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIFVLKZUWRNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CC(=O)C=C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578925
Record name 6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139085-16-8, 131651-37-1
Record name 6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Turmeronol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Reactant of Route 2
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Reactant of Route 3
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6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Reactant of Route 4
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Reactant of Route 5
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Reactant of Route 6
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one

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